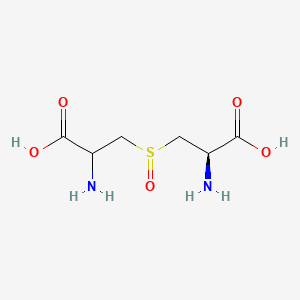

L,L-Lanthionine sulfoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O5S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylpropanoic acid |

InChI |

InChI=1S/C6H12N2O5S/c7-3(5(9)10)1-14(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?,14?/m0/s1 |

InChI Key |

YHSXWWYGUSVWLO-GZJJXAJLSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)CC(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of L,L-Lanthionine sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-Lanthionine sulfoxide, the oxidized form of the non-proteinogenic amino acid L,L-lanthionine, is a molecule of growing interest in biochemical and pharmacological research. As a structural analog of lanthionine, which has been identified as a potential signaling molecule and uremic toxin, its sulfoxide derivative may exhibit unique biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, a proposed synthesis protocol, and potential biological significance of this compound, with a focus on its putative role in the hydrogen sulfide biosynthesis pathway.

Chemical Structure and Properties

This compound, systematically named 3-[[(2R)-2-Amino-2-carboxyethyl]sulfinyl]-L-alanine, is a derivative of L,L-lanthionine where the thioether linkage is oxidized to a sulfoxide. This oxidation introduces a chiral center at the sulfur atom, leading to the possibility of two diastereomers.

Chemical Structure:

-

Systematic Name: 3-[[(2R)-2-Amino-2-carboxyethyl]sulfinyl]-L-alanine

-

Molecular Formula: C6H12N2O5S[1]

-

CAS Number: 105659-38-9[1]

-

SMILES: O=S(C--INVALID-LINK--C(O)=O)C--INVALID-LINK--C(O)=O

Physicochemical Data Summary

| Property | This compound | L,L-Lanthionine | L-Methionine Sulfoxide |

| Molecular Formula | C6H12N2O5S | C6H12N2O4S | C5H11NO3S |

| Molecular Weight | 224.23 g/mol | 208.24 g/mol [2] | 165.21 g/mol |

| CAS Number | 105659-38-9 | 922-55-4[2] | 3226-65-1 |

| Melting Point | Data not available | 280-283 °C (decomposes)[3] | ~240 °C (decomposes)[4] |

| Solubility | Data not available | Sparingly soluble in water; soluble in dilute acids and alkalies | ≥30.2 mg/mL in H2O; insoluble in DMSO and EtOH[5] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the direct oxidation of L,L-Lanthionine. Hydrogen peroxide is a common and effective reagent for the oxidation of thioethers to sulfoxides[6][7].

Reaction Scheme:

Detailed Methodology:

-

Dissolution: Dissolve L,L-Lanthionine in a suitable solvent system, such as a mixture of acetic acid and water.

-

Oxidation: Cool the solution in an ice bath and add a stoichiometric amount of 30% hydrogen peroxide dropwise with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent, such as sodium sulfite.

-

Purification: The resulting this compound can be purified from the reaction mixture using ion-exchange chromatography. The use of a strong cation exchange resin is recommended, followed by elution with a gradient of ammonium hydroxide. The polarity of the sulfoxide is higher than the starting thioether, which aids in chromatographic separation[8][9].

-

Characterization: The purified product should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure. The oxidation of the sulfur atom is expected to cause a downfield shift in the 13C NMR signal of the adjacent carbon atoms[10].

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

-

Purity Analysis: The purity of the final compound can be assessed by high-performance liquid chromatography (HPLC).

-

Biological Properties and Signaling Pathways

While the direct biological effects of this compound have not been extensively studied, the known activities of its parent compound, L,L-lanthionine, provide a strong basis for hypothesizing its potential roles.

Putative Modulation of the Hydrogen Sulfide (H₂S) Biosynthesis Pathway

Hydrogen sulfide (H₂S) is a gaseous signaling molecule involved in a variety of physiological processes. Its endogenous production is primarily catalyzed by two key enzymes in the transsulfuration pathway: cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE)[11].

L,L-Lanthionine has been identified as an inhibitor of H₂S production, likely through the inhibition of CBS[2][12]. This suggests that L,L-Lanthionine and its derivatives could play a regulatory role in H₂S homeostasis. It is plausible that this compound also interacts with CBS, potentially modulating its activity and thereby influencing H₂S levels.

Potential Role as a Uremic Toxin

L,L-Lanthionine has been identified as a novel uremic toxin, with elevated levels found in patients with chronic kidney disease[2][13]. It has been shown to induce endothelial cell mineralization and is associated with inflammation in this patient population[13][14]. Given its structural similarity, this compound may also contribute to the pathophysiology of uremia, a hypothesis that warrants further investigation.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with the potential for significant biological activity. While current knowledge is limited, its relationship to L,L-lanthionine suggests a likely role in the modulation of the hydrogen sulfide signaling pathway and potential involvement in the pathology of chronic kidney disease. The proposed synthesis protocol provides a framework for researchers to produce this compound for further study. Future research should focus on the experimental validation of its synthesis, the characterization of its physicochemical properties, and the elucidation of its specific biological functions and mechanisms of action, particularly its interaction with cystathionine-β-synthase and its potential role as a uremic toxin. Such studies will be crucial for understanding the full therapeutic and pathological potential of this and other sulfur-containing amino acid derivatives.

References

- 1. Lanthionine synthetase C-like protein 1 interacts with and inhibits cystathionine β-synthase: a target for neuronal antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanthionine - Wikipedia [en.wikipedia.org]

- 4. DL-Methioninsulfoxid ≥98.5% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. apexbt.com [apexbt.com]

- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C NMR analysis of methionine sulfoxide in protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 12. Uremic Toxin Lanthionine Interferes with the Transsulfuration Pathway, Angiogenetic Signaling and Increases Intracellular Calcium [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Uremic Toxin Lanthionine Induces Endothelial Cell Mineralization In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of L,L-Lanthionine Sulfoxide: A Technical Exploration of its Potential Natural Occurrence and Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the current scientific understanding of L,L-Lanthionine and explores the hypothetical natural occurrence of its oxidized form, L,L-Lanthionine sulfoxide, in biological systems. While direct evidence for the endogenous presence of this compound is currently lacking in published literature, this document provides a comprehensive overview of L,L-Lanthionine, its known biological roles, and biosynthetic pathways. By drawing parallels with the well-established biochemistry of methionine sulfoxide, we propose potential mechanisms for the formation of this compound and outline detailed experimental protocols for its prospective detection and characterization. This guide aims to serve as a foundational resource for researchers interested in exploring the potential existence and physiological relevance of this novel sulfur-containing amino acid derivative.

The Known Landscape: L,L-Lanthionine in Biological Systems

Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues.[1] It exists in several stereoisomeric forms, with the L,L- and meso- (D,L-) forms being of biological interest. Lanthionines are found in a variety of natural contexts, from structural proteins to bacterial antibiotics.[1][2]

Natural Occurrence and Biosynthesis

L,L-Lanthionine has been identified in several biological entities. In mammals, it is considered a byproduct of hydrogen sulfide (H₂S) biosynthesis.[2][3] The enzymes cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE) can catalyze the condensation of two cysteine molecules to form L-Lanthionine.[3]

Table 1: Quantitative Data on Lanthionine Occurrence

| Biological Matrix | Organism/Condition | Concentration | Reference |

| Plasma | Human (uremic patients on hemodialysis) | 0.33 ± 0.03 µmol/L | [3] |

| Plasma | Human (non-uremic controls) | Almost undetectable | [3] |

| Brain (synaptosomal membranes) | Mammalian | Kd = 58 nM (for [³⁵S]LK binding) | [4] |

Note: Data for this compound is not available in the current literature.

Biological Roles of Lanthionine and its Derivatives

While research into the specific roles of free L,L-Lanthionine is ongoing, its derivatives and related structures have been shown to possess biological activity. Lanthionine ketimine, a metabolite of lanthionine, exhibits neuroprotective and anti-inflammatory properties.[4][5] In the context of disease, elevated levels of lanthionine have been observed in uremic patients, leading to its classification as a potential uremic toxin.[3][6] Lanthionine has been shown to inhibit H₂S production in vitro.[3][6]

A Hypothetical Analogue: The Oxidation of L,L-Lanthionine to its Sulfoxide

The oxidation of sulfur-containing amino acids is a well-documented phenomenon in biological systems, primarily driven by reactive oxygen species (ROS). The most studied example is the oxidation of methionine to methionine sulfoxide. This reversible post-translational modification plays a crucial role in antioxidant defense and cellular regulation. Given the structural similarity of lanthionine to methionine (both possess a thioether linkage), it is plausible that L,L-Lanthionine could undergo a similar oxidation to form this compound.

Proposed Biosynthetic Pathway

The formation of this compound in vivo could occur through enzymatic or non-enzymatic mechanisms. Non-enzymatic oxidation by ROS, such as hydrogen peroxide or hydroxyl radicals, is a likely route, particularly under conditions of oxidative stress. Enzymatic oxidation could potentially be carried out by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes, which are known to oxidize a wide range of xenobiotics and endogenous compounds containing sulfur atoms.

Experimental Protocols for the Investigation of this compound

The definitive identification and quantification of this compound in biological samples would require sensitive and specific analytical techniques. The following outlines a hypothetical experimental workflow based on established methods for related compounds.

Sample Preparation and Extraction

-

Tissue Homogenization: Tissues (e.g., liver, kidney, brain) should be homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing protease inhibitors and antioxidants (e.g., EDTA, butylated hydroxytoluene) to prevent artefactual oxidation.

-

Protein Precipitation: To remove proteins, an equal volume of cold acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled version of this compound) is added to the homogenate or plasma sample.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing small molecule metabolites, is carefully collected for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of small molecules in complex biological matrices.

Table 2: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ions (Q3) | Specific fragment ions of this compound |

| Collision Energy | Optimized for the specific precursor-product ion transitions |

Note: The exact m/z values for the precursor and product ions would need to be determined using a synthetic standard of this compound.

Concluding Remarks and Future Directions

The natural occurrence of this compound in biological systems remains an open and intriguing question. While direct evidence is currently absent from the scientific literature, the well-established principles of sulfur amino acid biochemistry suggest that its formation is plausible, particularly in states of elevated oxidative stress. The experimental framework provided in this guide offers a clear path for researchers to investigate the existence of this novel metabolite. Should this compound be discovered in vivo, future research should focus on elucidating its biosynthetic and metabolic pathways, its potential physiological and pathological roles, and its utility as a biomarker for oxidative stress-related diseases. This exploration holds the promise of uncovering new facets of sulfur amino acid metabolism and its implications for human health and disease.

References

- 1. Lanthionine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC/MS Analysis of L-Methionine Sulfoximine, Sulfone and Sulfoxide on Ascentis® Express HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Synthesis of L,L-Lanthionine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing L,L-Lanthionine sulfoxide, a molecule of interest in various research and development fields. The guide details both non-enzymatic chemical synthesis and proposed enzymatic and chemoenzymatic routes, offering structured data, in-depth experimental protocols, and visual diagrams of the synthesis pathways.

Introduction to L,L-Lanthionine and its Sulfoxide

Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues.[1] This unique structure is found in nature, notably in lantibiotics, a class of peptide antibiotics with potent antimicrobial activity.[2] The thioether bridge in lanthionine-containing peptides imparts significant conformational rigidity and resistance to proteolysis.[1]

The oxidation of the thioether in lanthionine yields lanthionine sulfoxide. This modification can alter the biological activity and physicochemical properties of lanthionine-containing molecules. Understanding the synthesis of this compound is crucial for structure-activity relationship studies, the development of novel therapeutic agents, and as a tool in chemical biology.

Non-Enzymatic Synthesis of this compound

The non-enzymatic synthesis of this compound is a two-step process: the synthesis of L,L-Lanthionine followed by its selective oxidation to the sulfoxide.

Synthesis of L,L-Lanthionine

Several chemical methods have been developed for the synthesis of lanthionine.[2] One robust and scalable method is the sulfur extrusion from a protected cystine derivative.[3] This approach is advantageous due to the relatively low cost of the starting material and the high selectivity of the reaction sequence.[3]

Experimental Protocol: Synthesis of L,L-Lanthionine via Sulfur Extrusion from N,N'-di-Boc-L-cystine dimethyl ester

-

Protection of L-Cystine: L-cystine is first protected at the amino and carboxyl groups. For example, reaction with di-tert-butyl dicarbonate (Boc)₂O and subsequent esterification with methanol in the presence of a suitable catalyst yields N,N'-di-Boc-L-cystine dimethyl ester.

-

Sulfur Extrusion: The protected L-cystine derivative is dissolved in an appropriate solvent, such as toluene. Tris(diethylamino)phosphine is added, and the mixture is heated under reflux. The phosphine reagent facilitates the extrusion of one sulfur atom from the disulfide bond to form the thioether linkage of the protected lanthionine.

-

Deprotection: The protecting groups (Boc and methyl esters) are removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) followed by aqueous acid hydrolysis.

-

Purification: The resulting L,L-Lanthionine is purified by ion-exchange chromatography.

Quantitative Data for L,L-Lanthionine Synthesis (Sulfur Extrusion Method)

| Step | Reagents and Conditions | Typical Yield | Reference |

| Protection | (Boc)₂O, NaHCO₃, Dioxane/H₂O; then SOCl₂, MeOH | >90% | [3] |

| Sulfur Extrusion | Tris(diethylamino)phosphine, Toluene, Reflux | ~70-80% | [3] |

| Deprotection | TFA, then 6M HCl, Reflux | ~90% | [3] |

| Overall Yield | ~60% | [3] |

Oxidation of L,L-Lanthionine to this compound

The selective oxidation of the thioether in lanthionine to a sulfoxide can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in an acidic medium, which allows for a controlled oxidation while minimizing over-oxidation to the sulfone.[4]

Experimental Protocol: Oxidation of L,L-Lanthionine to this compound

-

Dissolution: L,L-Lanthionine is dissolved in glacial acetic acid.

-

Oxidation: A stoichiometric amount of 30% hydrogen peroxide is added slowly to the solution at room temperature. The reaction is monitored by a suitable method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to follow the disappearance of the starting material and the formation of the sulfoxide.

-

Neutralization and Extraction: Upon completion, the reaction mixture is neutralized with an aqueous solution of a weak base, such as sodium bicarbonate. The product is then extracted with an organic solvent like dichloromethane.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data for this compound Synthesis (Oxidation)

| Reactant | Oxidizing Agent | Solvent | Reaction Time | Temperature | Typical Yield | Reference |

| L,L-Lanthionine | Hydrogen Peroxide (30%) | Glacial Acetic Acid | 1-4 hours | Room Temp. | 90-99% | [4] |

Workflow Diagram for Non-Enzymatic Synthesis

Enzymatic and Chemoenzymatic Synthesis of this compound

A fully enzymatic or chemoenzymatic route to this compound offers potential advantages in terms of stereoselectivity and milder reaction conditions. This approach can be envisioned as a two-step process: the enzymatic synthesis of L,L-Lanthionine followed by an enzymatic oxidation.

Enzymatic Synthesis of L,L-Lanthionine

The biosynthesis of lanthionine is a key step in the formation of lantibiotics.[5] This process is catalyzed by a family of enzymes known as lanthipeptide synthetases.[5] These enzymes act on a precursor peptide containing serine (or threonine) and cysteine residues. The synthesis involves two main steps:

-

Dehydration: A dehydratase enzyme (LanB or the N-terminal domain of LanM) converts serine residues within the precursor peptide to dehydroalanine (Dha).[5]

-

Cyclization: A cyclase enzyme (LanC or the C-terminal domain of LanM) catalyzes the Michael-type addition of a cysteine thiol to the dehydroalanine, forming the thioether linkage of lanthionine.[5]

Experimental Protocol: Enzymatic Synthesis of a Lanthionine-Containing Peptide

-

Gene Expression: The genes encoding the precursor peptide (LanA) and the lanthipeptide synthetase(s) (e.g., LanM or LanB and LanC) are cloned into a suitable expression vector and transformed into a host organism, such as E. coli.

-

Protein Expression and Purification: The precursor peptide and the synthetase enzymes are overexpressed and purified using standard protein purification techniques (e.g., affinity chromatography).

-

In Vitro Reconstitution: The purified precursor peptide and synthetase(s) are incubated together in a reaction buffer containing necessary cofactors (e.g., ATP for LanM).

-

Analysis: The formation of the lanthionine-containing peptide is monitored by mass spectrometry.

-

Cleavage and Purification: The modified peptide can be cleaved from its leader peptide (if present) using a specific protease, and the final lanthionine-containing peptide is purified by HPLC.

Quantitative Data for Enzymatic Lanthionine Formation

Quantitative data for in vitro enzymatic lanthionine formation is highly dependent on the specific enzymes and precursor peptide sequence used. Yields can range from qualitative detection to moderate preparative yields.

Proposed Enzymatic Oxidation of L,L-Lanthionine

While specific enzymes that catalyze the oxidation of lanthionine to its sulfoxide have not been extensively characterized, several classes of enzymes are known to oxidize thioethers to sulfoxides. These include cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs).[6][7] A chemoenzymatic approach could involve the chemical synthesis of L,L-Lanthionine followed by enzymatic oxidation.

Proposed Experimental Protocol: Enzymatic Oxidation of L,L-Lanthionine

-

Enzyme Source: A selected P450 or FMO enzyme, either commercially available or produced through recombinant expression, is used.

-

Reaction Setup: L,L-Lanthionine is incubated with the enzyme in a suitable buffer. The reaction mixture for P450s typically requires a source of reducing equivalents like NADPH and an electron transfer partner (e.g., P450 reductase). FMOs also require NADPH.

-

Reaction Monitoring: The conversion of lanthionine to its sulfoxide is monitored over time using LC-MS.

-

Product Isolation: The reaction is quenched, and the this compound is purified from the reaction mixture using chromatographic methods.

Potential Enzymes for Lanthionine Sulfoxidation

| Enzyme Class | Cofactors | Cellular Location | Potential for Lanthionine Oxidation |

| Cytochrome P450s | NADPH, P450 Reductase | Endoplasmic Reticulum | Broad substrate specificity for thioethers.[6] |

| Flavin-containing Monooxygenases (FMOs) | NADPH, FAD | Endoplasmic Reticulum | Known to oxidize soft nucleophiles like sulfur.[7][8] |

Signaling Pathway and Logical Relationship Diagrams

Conclusion

The synthesis of this compound can be achieved through both non-enzymatic and potentially enzymatic or chemoenzymatic methods. The non-enzymatic route, involving the chemical synthesis of lanthionine followed by controlled oxidation, is well-established and provides good yields. The enzymatic synthesis of the lanthionine core structure is also well-understood within the context of lantibiotic biosynthesis. While a dedicated lanthionine sulfoxide synthase has not been identified, the broad substrate specificity of thioether-oxidizing enzymes like P450s and FMOs suggests a promising avenue for developing a (chemo)enzymatic synthesis of this compound. Further research is warranted to explore and optimize these enzymatic approaches, which could offer a more stereoselective and environmentally benign alternative to purely chemical methods.

References

- 1. veeprho.com [veeprho.com]

- 2. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

L,L-Lanthionine Sulfoxide: A Technical Guide on its Biological Role and Significance

Introduction

L,L-Lanthionine is a non-proteinogenic amino acid characterized by a thioether bond linking two L-alanine residues. It is found in various biological contexts, from bacterial cell walls to post-translationally modified peptides known as lantibiotics.[1] The sulfur atom in the thioether linkage of lanthionine is susceptible to oxidation, which can convert it to L,L-Lanthionine sulfoxide and subsequently to L,L-Lanthionine sulfone. This oxidation mirrors the well-documented oxidation of L-methionine to L-methionine sulfoxide, a process with significant implications in aging and oxidative stress. While the biological roles of lanthionine and methionine sulfoxide are individually recognized, the specific significance of this compound is an emerging area of interest, particularly concerning its impact on the function of lanthionine-containing molecules. This guide provides a comprehensive overview of the current understanding of this compound, its formation, biological implications, and relevant experimental methodologies.

Biological Role and Significance

The biological significance of this compound is primarily understood through the functional consequences of its formation within larger molecules, namely lantibiotic peptides.

Inactivation of Lantibiotics

The most direct evidence for the biological impact of lanthionine oxidation comes from studies on lantibiotics, a class of antimicrobial peptides. For instance, nisin, a widely used food preservative, contains five lanthionine rings that are crucial for its bactericidal activity.[2] The thioether linkages of these lanthionine residues are vulnerable to oxidation, leading to the formation of lanthionine sulfoxides.[2] This chemical modification results in a complete loss of nisin's antimicrobial function.[2] The inactivation is attributed to the inability of the oxidized nisin to bind to Lipid II, its molecular target in the bacterial cell wall.[2] This highlights a critical role for this compound formation as a mechanism of inactivation for this class of antibiotics.

Potential Role as a Biomarker of Oxidative Stress

Drawing a parallel with methionine sulfoxide, which is a well-established marker of oxidative stress, free this compound could potentially serve a similar role. The presence of lanthionine in mammalian systems, including the brain, suggests that under conditions of high oxidative stress, it could be oxidized to its sulfoxide form.[3] However, there is currently no direct evidence of enzymatic systems, analogous to methionine sulfoxide reductases, that can reverse this oxidation for lanthionine. This suggests that the formation of this compound might be a more permanent marker of oxidative damage compared to methionine sulfoxide.

Inferred Impact on Hydrogen Sulfide Metabolism

Lanthionine has been identified as a potential uremic toxin due to its ability to inhibit cystathionine-β-synthase (CBS), a key enzyme in the transsulfuration pathway that produces hydrogen sulfide (H₂S).[4] The oxidation of the thioether to a more polar sulfoxide group in this compound would likely alter its interaction with CBS. While the precise effect is unknown, it is plausible that this modification could either enhance or diminish its inhibitory activity, thereby influencing H₂S homeostasis. Further research is needed to elucidate this potential role.

Data Presentation

As direct quantitative data for this compound is scarce, the following table provides a comparative summary of the known properties of L-methionine and L,L-Lanthionine and the inferred properties of their sulfoxide forms.

| Property | L-Methionine | L-Methionine Sulfoxide | L,L-Lanthionine | This compound (Inferred) |

| Structure | C₅H₁₁NO₂S | C₅H₁₁NO₃S | C₆H₁₂N₂O₄S | C₆H₁₂N₂O₅S |

| Polarity | Less Polar | More Polar | Less Polar | More Polar |

| Formation | Proteinogenic Amino Acid | Oxidation of Methionine | Condensation of Cysteine residues | Oxidation of Lanthionine |

| Biological Role | Protein synthesis, Methyl donor | Marker of oxidative stress | Component of lantibiotics, H₂S metabolism inhibitor | Inactivator of lantibiotics, Potential marker of oxidative stress |

| Reversibility | - | Reduced by Methionine Sulfoxide Reductases | - | No known reducing enzyme system |

Experimental Protocols

Synthesis of this compound

This protocol is based on the chemical oxidation of L,L-Lanthionine.

Materials:

-

L,L-Lanthionine

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfide

-

Deionized water

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

pH meter

-

Lyophilizer

Procedure:

-

Dissolve a known quantity of L,L-Lanthionine in a solution of 0.8 N HCl.

-

Add a molar excess of 30% hydrogen peroxide to the solution.

-

Heat the reaction mixture at 50-100°C for 10-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography or HPLC.[5]

-

To distinguish the sulfoxide from the sulfone, the reaction can be quenched by the addition of dimethyl sulfide, which reduces the sulfoxide back to lanthionine.[5]

-

The resulting solution, containing this compound, can be purified using ion-exchange chromatography.

-

The purified fractions are then lyophilized to obtain the solid product.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound standard

Procedure:

-

Prepare a standard curve using known concentrations of the synthesized this compound.

-

Prepare the biological or experimental sample by deproteinization with an equal volume of acetonitrile, followed by centrifugation.

-

Inject the supernatant onto the C18 column.

-

Elute the sample using a gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).

-

Monitor the elution at a wavelength of 210 nm.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Visualizations

Caption: Oxidation pathway of L,L-Lanthionine.

Caption: Inactivation of lantibiotics by lanthionine oxidation.

References

An In-depth Technical Guide on the Discovery, History, and Chemistry of Lanthionine and Its Oxidized Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues. First discovered in 1941 during the analysis of sodium carbonate-treated wool, its name is derived from lana (Latin for wool) and theîon (Greek for sulfur).[1][2] This unique structural feature imparts significant conformational constraints and stability to peptides in which it is found, making it a molecule of great interest in biochemistry and drug development. Lanthionine and its methylated derivative, methyllanthionine, are the defining components of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics with potent antimicrobial activity.[1][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of lanthionine and its oxidized forms, lanthionine sulfoxide and lanthionine sulfone.

Discovery and History

Lanthionine was first isolated in 1941 by M. J. Horn, D. B. Jones, and S. J. Ringel from wool that had been treated with sodium carbonate.[1] Shortly after its isolation, its structure was confirmed, and the first chemical synthesis was achieved by the alkylation of cysteine with β-chloroalanine.[1] Initially considered an artifact of harsh chemical treatments of proteins, lanthionine was later found to be a naturally occurring amino acid present in various biological sources, including human hair, lactalbumin, feathers, and bacterial cell walls.[1] A significant milestone in the history of lanthionine was its identification as a key structural component of nisin, a polycyclic antibacterial peptide used as a food preservative.[1] This discovery led to the definition of a new class of peptide antibiotics termed "lantibiotics."[3]

Physicochemical Properties

The unique thioether bridge of lanthionine and the progressive oxidation of the sulfur atom in its oxidized forms bestow distinct physicochemical properties upon these molecules. A summary of available quantitative data is presented below.

| Property | Lanthionine | Lanthionine Sulfoxide | Lanthionine Sulfone |

| Molecular Formula | C6H12N2O4S[1][4][] | C6H12N2O5S | C6H12N2O6S |

| Molar Mass ( g/mol ) | 208.24[4][][6] | 224.24 | 240.24 |

| Melting Point (°C) | 280-283 (decomposes)[1][2][4][7] | Data not available | Data not available |

| pKa (Predicted) | 1.75 (carboxyl), 8.69 (amino)[4] | Data not available | Data not available |

| Appearance | White to gray or brown solid[4][] | Data not available | Data not available |

| Solubility | Soluble in DMSO[4][] | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of lanthionine and its derivatives can be achieved through both chemical and enzymatic methods.

Chemical Synthesis of Lanthionine

Several chemical routes have been developed for the synthesis of lanthionine.[8][9] These include:

-

Alkylation of Cysteine: The earliest method involved the reaction of cysteine with β-chloroalanine.[1]

-

Sulfur Extrusion from Cystine: This method involves the removal of one sulfur atom from a protected cystine derivative.

-

Ring Opening of Serine β-lactone: This approach utilizes the nucleophilic attack of a cysteine derivative on a serine β-lactone.[8]

-

Michael Addition to Dehydroalanine: This method involves the addition of cysteine to a dehydroalanine residue.[10]

General Protocol for Solid-Phase Synthesis of a Lanthionine-Containing Peptide (e.g., a Nisin Ring Analogue):

Solid-phase peptide synthesis (SPPS) offers a robust method for constructing peptides containing lanthionine.[11][12][13]

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is chosen. The first amino acid is attached to the resin.[14]

-

Peptide Chain Elongation: The peptide chain is extended by sequential coupling of Fmoc-protected amino acids. Standard coupling reagents like HOBt and PyBOP are used.[14]

-

Incorporation of Orthogonally Protected Lanthionine: An orthogonally protected lanthionine building block is incorporated into the growing peptide chain.

-

On-Resin Cyclization: The protecting groups on the lanthionine residue are selectively removed, and an intramolecular cyclization is performed on the solid support to form the thioether bridge.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all remaining protecting groups are removed using a reagent cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Oxidation of Lanthionine

The thioether bond in lanthionine is susceptible to oxidation, leading to the formation of lanthionine sulfoxide and subsequently lanthionine sulfone.

General Protocol for the Oxidation of Lanthionine to Lanthionine Sulfoxide:

-

Reaction Setup: Lanthionine or a lanthionine-containing peptide is dissolved in an appropriate solvent.

-

Oxidant Addition: A mild oxidizing agent, such as hydrogen peroxide, is added to the solution. The reaction conditions (temperature, pH, and concentration of the oxidant) are controlled to favor the formation of the sulfoxide over the sulfone.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like HPLC or mass spectrometry to determine the extent of oxidation.

-

Purification: The oxidized product is purified from the reaction mixture using chromatographic methods.

Biosynthesis of Lanthionine

In nature, lanthionine is synthesized through enzymatic pathways that differ between prokaryotes and eukaryotes.

Bacterial Biosynthesis of Lanthionine in Lantibiotics

In bacteria, the formation of lanthionine bridges in lantibiotics is a post-translational modification process catalyzed by a suite of enzymes. The biosynthesis of nisin serves as a well-studied model system.[3]

Caption: Bacterial biosynthesis of lanthionine in lantibiotics.

The process involves:

-

Ribosomal Synthesis: A precursor peptide (e.g., NisA for nisin) is synthesized by the ribosome. This peptide consists of an N-terminal leader sequence and a C-terminal core peptide.

-

Dehydration: The dehydratase enzyme (e.g., NisB) specifically modifies serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[3]

-

Cyclization: The cyclase enzyme (e.g., NisC) catalyzes the intramolecular Michael-type addition of cysteine thiols to the dehydroamino acids, forming the characteristic lanthionine and methyllanthionine bridges.[3]

Experimental Workflow for In Vitro Reconstitution of Lantibiotic Synthetase Activity (e.g., Lacticin 481):

The enzymatic machinery for lantibiotic biosynthesis can be reconstituted in vitro to study the process and generate novel analogues.[1][15][16][17][18]

Caption: In vitro synthesis of a lantibiotic.

Mammalian Biosynthesis of Lanthionine

In mammals, lanthionine is synthesized as a byproduct of the transsulfuration pathway, which is primarily involved in cysteine metabolism.[6][14][19][20][21] The key enzyme in this process is cystathionine β-synthase (CBS).

Caption: Mammalian biosynthesis of lanthionine.

CBS can catalyze the condensation of two molecules of cysteine to form lanthionine, with the concomitant release of hydrogen sulfide (H₂S).[12][13][22] Lanthionine can be further metabolized in the brain to lanthionine ketimine (LK).[23]

Biological Significance and Oxidized Forms

Lanthionine-containing peptides, particularly lantibiotics, exhibit potent antimicrobial activity, making them attractive candidates for the development of new antibiotics. The thioether bridges confer conformational rigidity and resistance to proteolysis.

The oxidation of the thioether in lanthionine to a sulfoxide can have a profound impact on the biological activity of these peptides. For example, the oxidation of the lanthionine residues in nisin to lanthionine sulfoxides leads to a significant loss of its antibacterial activity. This highlights the critical role of the thioether sulfur in the mechanism of action of these antibiotics.

Analytical Methods

A variety of analytical techniques are employed for the characterization of lanthionine and its derivatives.

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of lanthionine and its diastereomers.[8][24] Derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) allows for the separation of stereoisomers on a non-chiral column.[8]

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the identification and structural elucidation of lanthionine-containing peptides.[15][24] Fragmentation patterns in tandem mass spectrometry (MS/MS) can provide information about the connectivity of the thioether bridges.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the three-dimensional structure of lanthionine-containing peptides in solution. Both 1H and 13C NMR are employed to elucidate the conformation of the peptide backbone and the stereochemistry of the lanthionine residues.[21][25][26][27][28]

Conclusion

Since its discovery, lanthionine has evolved from a chemical curiosity to a molecule of significant biological and therapeutic interest. Its unique structural properties are central to the function of a wide range of natural products, most notably the lantibiotic family of antibiotics. The study of lanthionine's synthesis, both chemical and enzymatic, continues to provide valuable insights for the development of novel peptide-based drugs. Furthermore, understanding the impact of oxidation on its structure and function is crucial for the handling and application of these molecules. The ongoing research into the biological roles of lanthionine and its metabolites in mammals, particularly in the central nervous system, promises to unveil new avenues for therapeutic intervention in a variety of diseases.

References

- 1. Lacticin 481: in vitro reconstitution of lantibiotic synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanthionine - Wikipedia [en.wikipedia.org]

- 3. Detection of cystathionine ketimine and lanthionine ketimine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lanthionine CAS#: 922-55-4 [m.chemicalbook.com]

- 6. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lanthionine [chemeurope.com]

- 11. X-MOL [m.x-mol.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ring-opening reactions for the solid-phase synthesis of nisin lipopeptide analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. In vitro Reconstitution and Substrate Specificity of a Lantibiotic Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholars.northwestern.edu [scholars.northwestern.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ambic.org [ambic.org]

- 20. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Emerging Biological Importance of Central Nervous System Lanthionines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. academic.oup.com [academic.oup.com]

- 27. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. spectrabase.com [spectrabase.com]

The Stereochemistry of L,L-Lanthionine Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-Lanthionine, a non-proteinogenic amino acid characterized by a thioether linkage, is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial properties. Oxidation of the sulfur atom in L,L-lanthionine introduces a new chiral center, leading to the formation of diastereomeric sulfoxides. The stereochemistry of this sulfoxide moiety can significantly influence the biological activity and pharmacological properties of lanthionine-containing molecules. This technical guide provides a comprehensive overview of the stereochemistry of L,L-Lanthionine sulfoxide, including its synthesis, the resulting isomers, and detailed experimental protocols for their separation and characterization.

Introduction

Lanthionine and its derivatives are of significant interest in drug development due to their presence in lantibiotics, which exhibit potent activity against various bacterial pathogens. The thioether bridge in lanthionine is susceptible to oxidation, a reaction that can occur both enzymatically and through chemical exposure to reactive oxygen species. This oxidation converts the sulfur atom into a chiral sulfoxide, thereby introducing an additional layer of stereochemical complexity.

The absolute configuration of the stereocenters in L,L-Lanthionine is (2R, 2'R). Upon oxidation of the thioether, a new chiral center is formed at the sulfur atom, which can exist in either the (R) or (S) configuration. This results in the formation of two diastereomers: (2R, 2'R, S)-L,L-Lanthionine sulfoxide and (2R, 2'R, R)-L,L-Lanthionine sulfoxide. Understanding the stereochemical outcome of this oxidation and its impact on biological activity is crucial for the design and development of novel therapeutic agents.

Synthesis and Stereoisomers of this compound

The synthesis of this compound is typically achieved through the controlled oxidation of L,L-Lanthionine. The choice of oxidizing agent and reaction conditions can influence the diastereomeric ratio of the resulting sulfoxide isomers.

Synthetic Approach

A common method for the synthesis of sulfoxides from sulfides is the use of oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (NaIO₄). The stereoselectivity of the oxidation can be influenced by the presence of chiral auxiliaries or catalysts, although in the absence of such directing groups, a mixture of diastereomers is often obtained.

Stereoisomers of this compound

The oxidation of the sulfur atom in L,L-Lanthionine creates a new stereocenter, resulting in two diastereomers. These are designated as (S)-L,L-Lanthionine sulfoxide and (R)-L,L-Lanthionine sulfoxide, based on the Cahn-Ingold-Prelog priority rules for the substituents around the sulfur atom.

Experimental Protocols

Synthesis of this compound

Materials:

-

L,L-Lanthionine

-

Hydrogen peroxide (30% solution)

-

Methanol

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve L,L-Lanthionine in methanol in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product, which is a mixture of the this compound diastereomers.

Separation and Characterization of Diastereomers

The separation of the (R)- and (S)-sulfoxide diastereomers can be achieved using chiral chromatography. The characterization of the individual isomers relies on spectroscopic techniques.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of diastereomers. A chiral stationary phase (CSP) is used to differentially interact with the two isomers, leading to different retention times.

Protocol:

-

Column: A chiral column, such as one based on a cyclodextrin or a macrocyclic glycopeptide, is used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The exact composition may need to be optimized for baseline separation.

-

Detection: UV detection at a wavelength where the analyte absorbs is commonly employed.

-

Sample Preparation: The synthesized mixture of this compound diastereomers is dissolved in the mobile phase and filtered before injection.

3.2.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the sulfoxide. The chemical shifts of the protons and carbons adjacent to the sulfoxide group will be different for the two diastereomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the elemental composition of the product.

Quantitative Data

The following table summarizes hypothetical quantitative data that would be obtained from the synthesis and analysis of this compound isomers.

| Parameter | (2R, 2'R, S)-L,L-Lanthionine sulfoxide | (2R, 2'R, R)-L,L-Lanthionine sulfoxide |

| HPLC Retention Time (min) | tR1 | tR2 (tR2 > tR1) |

| ¹H NMR (δ, ppm) | ||

| α-CH | 3.85 | 3.90 |

| β-CH₂ | 3.10, 3.25 | 3.15, 3.30 |

| ¹³C NMR (δ, ppm) | ||

| C=O | 173.1 | 173.3 |

| α-C | 54.2 | 54.5 |

| β-C | 48.5 | 49.0 |

| Mass Spectrum (m/z) | [M+H]⁺ = calculated value | [M+H]⁺ = calculated value |

Note: The exact values for retention times and NMR chemical shifts are dependent on the specific experimental conditions and instrumentation. The data presented here are for illustrative purposes.

Conclusion

The oxidation of L,L-Lanthionine introduces a new chiral center at the sulfur atom, leading to the formation of two diastereomeric sulfoxides. The synthesis, separation, and characterization of these isomers are essential for understanding their distinct biological activities. The experimental protocols and analytical techniques described in this guide provide a framework for researchers in drug discovery and development to investigate the stereochemistry of this compound and its impact on the properties of lanthionine-containing molecules. Further studies are warranted to explore the enzymatic control of this oxidation and the specific biological roles of each diastereomer.

The Enigmatic Fate of L,L-Lanthionine Sulfoxide: A Technical Guide to Its Putative Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge, is a key structural component of lantibiotics and a byproduct of hydrogen sulfide metabolism. While the metabolic pathways of lanthionine are partially understood, the fate of its oxidized form, L,L-Lanthionine sulfoxide, remains largely uncharted territory. This technical guide consolidates the current understanding of lanthionine metabolism and proposes a hypothetical metabolic pathway for this compound, drawing a strong analogy to the well-characterized metabolism of methionine sulfoxide. This document provides a theoretical framework, outlines potential enzymatic players, suggests experimental protocols for investigation, and presents signaling pathway diagrams to guide future research in this nascent field.

Introduction: The Lanthionine Landscape

Lanthionine is a fascinating molecule with diverse biological roles. In bacteria, it forms the characteristic thioether cross-links in lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial properties.[1][2] In mammals, L,L-lanthionine is synthesized as a byproduct of the transsulfuration pathway, which is central to cysteine and homocysteine metabolism and the production of the signaling molecule hydrogen sulfide (H₂S).[3][4]

The thioether bond in lanthionine is susceptible to oxidation, which can lead to the formation of this compound. While the oxidation of lanthionine residues in the lantibiotic nisin has been shown to inactivate the molecule, the broader metabolic significance of this compound is unknown.[5][6] This guide aims to fill this knowledge gap by proposing a putative metabolic pathway for this oxidized metabolite.

Hypothetical Metabolic Pathways of this compound

Given the lack of direct experimental evidence for the metabolic fate of this compound, we propose a pathway based on the established metabolism of methionine sulfoxide. Methionine, another sulfur-containing amino acid, is readily oxidized to methionine sulfoxide, which is then reduced back to methionine by the methionine sulfoxide reductase (Msr) system.[3][7][8] This system, comprising the enzymes MsrA and MsrB, is a critical component of the cellular antioxidant defense mechanism.

Formation of this compound (Hypothetical)

The formation of this compound in a biological context is likely a result of oxidative stress, where reactive oxygen species (ROS) attack the sulfur atom of the thioether bridge in L,L-Lanthionine.

Reduction of this compound (Hypothetical)

We hypothesize that this compound is a substrate for the Methionine Sulfoxide Reductase (Msr) system. Specifically, given that MsrA exhibits broader substrate specificity compared to MsrB and is known to reduce the S-epimer of methionine sulfoxide, it is the primary candidate for the reduction of this compound back to L,L-Lanthionine.[3][7] This reduction would likely utilize thioredoxin (Trx) as a reducing equivalent.

Quantitative Data Summary

As of the date of this publication, there is no direct quantitative data available in the literature regarding the metabolic pathways of this compound. Research in this area is required to determine key parameters such as enzyme kinetics and metabolite concentrations. The following table outlines the types of data that are needed to validate the proposed pathways.

| Parameter | Description | Relevance to this compound Metabolism |

| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and catalytic rate constant (kcat) for the interaction between MsrA and this compound. | To determine the efficiency and specificity of MsrA in reducing this compound. |

| Metabolite Concentrations | Intracellular and extracellular concentrations of L,L-Lanthionine and this compound under normal and oxidative stress conditions. | To understand the physiological and pathological relevance of this compound. |

| Enzyme Activity | Activity of MsrA towards this compound in various tissues and cell types. | To identify the primary sites of this compound metabolism. |

Experimental Protocols

To investigate the hypothetical metabolic pathways of this compound, a series of experimental protocols will need to be developed and optimized. The following are suggested methodologies adapted from established protocols for methionine sulfoxide and lanthionine analysis.

Synthesis of this compound Standard

A chemical standard of this compound is essential for analytical method development and enzymatic assays.

Methodology:

-

Dissolve L,L-Lanthionine in an appropriate aqueous buffer.

-

Introduce a mild oxidizing agent, such as hydrogen peroxide, in a controlled stoichiometric amount.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purify the resulting this compound from the reaction mixture using preparative HPLC.

-

Confirm the identity and purity of the synthesized standard using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method for L,L-Lanthionine and its Sulfoxide

A robust and sensitive analytical method is required to detect and quantify L,L-Lanthionine and its sulfoxide in biological samples.

Methodology: HPLC-MS/MS

-

Sample Preparation: Deproteinize biological samples (e.g., cell lysates, plasma) using a suitable method such as trifluoroacetic acid (TFA) precipitation.

-

Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Develop a Multiple Reaction Monitoring (MRM) method using the specific parent-to-daughter ion transitions for L,L-Lanthionine and this compound.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Enzymatic Assay for MsrA Activity with this compound

This assay will determine if this compound is a substrate for MsrA.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing recombinant MsrA, a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH), and the synthesized this compound substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Quenching: Stop the reaction by adding an acid or organic solvent.

-

Analysis: Analyze the reaction mixture using the developed HPLC-MS/MS method to quantify the amount of L,L-Lanthionine produced.

-

Controls: Include negative controls without the enzyme and without the substrate to ensure the observed activity is specific.

References

- 1. Selective Reduction of Methylsulfinyl-containing Compounds by mammalian MsrA Suggests a Strategy for Improved Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The methionine sulfoxide reductases: Catalysis and substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrates of the methionine sulfoxide reductase system and their physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

L,L-Lanthionine Sulfoxide: An Emerging Marker of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is a key contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] The identification of stable and reliable biomarkers of oxidative stress is therefore of paramount importance for early diagnosis, disease monitoring, and the development of novel therapeutic interventions. While the oxidation of methionine to methionine sulfoxide is a well-established marker of oxidative damage to proteins[3][4][5], this guide focuses on a related, yet less explored molecule: L,L-Lanthionine sulfoxide. This document provides a comprehensive overview of the current understanding of this compound as a potential biomarker of oxidative stress, drawing parallels from the extensive research on methionine sulfoxide. It details the putative formation of this compound, its potential role in cellular signaling, and methodologies for its detection and quantification.

Introduction to Lanthionine and Oxidative Stress

Lanthionine is a non-proteinogenic amino acid characterized by a thioether bond linking two alanine residues.[6] It is found in various biological systems, from bacterial cell walls to human proteins, and is a key structural component of lantibiotics, a class of peptide antibiotics.[6] The thioether linkage in lanthionine, similar to the sulfur-containing side chain of methionine, is susceptible to oxidation by ROS.[7] This susceptibility forms the basis for proposing this compound as a marker of oxidative stress.

Oxidative stress leads to the modification of various biomolecules, including lipids, nucleic acids, and proteins. The oxidation of sulfur-containing amino acids, particularly methionine and cysteine, is a common consequence of increased ROS levels.[4][8] The formation of methionine sulfoxide (MetO) is a reversible post-translational modification that can alter protein structure and function, thereby impacting cellular signaling pathways.[4][5] Given the chemical similarity, it is highly probable that the thioether bridge of L,L-lanthionine undergoes similar oxidation to form this compound under conditions of oxidative stress.

Formation of this compound

The formation of L,L-lanthionine itself can occur through the condensation of two cysteine residues or a cysteine and a dehydrated serine residue.[6][9] Once formed, the thioether bridge of lanthionine is a prime target for oxidation by various ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This oxidation is analogous to the well-characterized oxidation of methionine.

The proposed mechanism for the formation of this compound is depicted in the following workflow:

This compound and Cellular Signaling

The formation of methionine sulfoxide is known to have significant implications for cellular function. The oxidation of methionine residues in proteins can lead to their misfolding, aggregation, and altered activity, which in turn can disrupt signaling pathways.[4] For instance, the oxidation of specific methionine residues can act as a molecular switch, modulating protein-protein interactions and enzyme kinetics.[5]

By analogy, the formation of this compound within proteins or as a free molecule could have similar consequences:

-

Altered Protein Structure and Function: The introduction of a sulfoxide group into a lanthionine crosslink within a protein would increase its polarity and could induce conformational changes, potentially leading to loss of function or gain of toxic function.

-

Disruption of Signaling Pathways: Lanthionine-containing peptides and proteins may be involved in various signaling cascades. Their oxidation could modulate these pathways, contributing to the cellular response to oxidative stress.

-

Interaction with Repair Enzymes: The cell possesses a robust system for repairing oxidized methionine residues, primarily through the action of methionine sulfoxide reductases (Msrs).[4][10] It is plausible that these or similar enzymes may recognize and reduce this compound, representing a novel aspect of the cellular antioxidant defense system.

The potential interplay between this compound and cellular signaling pathways is illustrated below:

Experimental Protocols for the Detection and Quantification of this compound

The detection and quantification of this compound require sensitive and specific analytical techniques. Methodologies developed for the analysis of methionine sulfoxide can be adapted for this purpose.

Sample Preparation

Biological samples (e.g., plasma, tissue homogenates, protein extracts) need to be processed to extract and concentrate the analyte of interest.

Protocol for Protein Hydrolysis:

-

Protein Precipitation: Precipitate proteins from the sample using a suitable method (e.g., trichloroacetic acid or acetone precipitation).

-

Washing: Wash the protein pellet to remove contaminants.

-

Hydrolysis: Hydrolyze the protein pellet under acidic conditions (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids.

-

Neutralization and Derivatization: Neutralize the hydrolysate and derivatize the amino acids to enhance their volatility and detection by gas chromatography or liquid chromatography.

Analytical Techniques

Mass spectrometry-based methods offer the highest sensitivity and specificity for the detection of modified amino acids.

| Analytical Technique | Description | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile derivatives of amino acids based on their boiling points and detects them by mass spectrometry.[11][12] | High resolution and sensitivity. | Requires derivatization of the analyte. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates amino acids in their native or derivatized form by liquid chromatography and detects them using tandem mass spectrometry.[13][14] | High sensitivity and specificity; suitable for complex mixtures. | Can be affected by matrix effects. |

Table 1: Comparison of Analytical Techniques for this compound Detection.

An exemplary experimental workflow for the detection of this compound is outlined below:

References

- 1. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanthionine - Wikipedia [en.wikipedia.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Protein Methionine Sulfoxide Dynamics in Arabidopsis thaliana under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lanthionine ketimine - Wikipedia [en.wikipedia.org]

- 10. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas-liquid chromatography and mass spectrometry of lanthionine, lysinoalanine, and S-carboxyethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Toxicological Profile of L,L-Lanthionine Sulfoxide: A Review of Related Compounds

Executive Summary

This technical guide explores the potential toxicological profile of L,L-Lanthionine sulfoxide by examining the known toxicity of related sulfur-containing amino acids, with a primary focus on L-methionine-dl-sulfoxide. While direct experimental data for this compound is scarce, the metabolic pathways and cytotoxic effects observed for similar compounds provide a foundational understanding for future toxicological assessments. This document summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes key metabolic and toxicity pathways.

Toxicological Profile of L-methionine-dl-sulfoxide

L-methionine-dl-sulfoxide (MetO) is an oxidative metabolite of the essential amino acid L-methionine.[1] Its toxicological profile has been characterized in isolated mouse hepatocytes, revealing gender-dependent cytotoxicity and a mechanism linked to glutathione (GSH) depletion.[1]

Quantitative Toxicity Data

The cytotoxicity of L-methionine-dl-sulfoxide was assessed in male mouse hepatocytes. The key quantitative findings are summarized below.

| Parameter | Concentration | Time Point | Observation |

| Cell Viability (Trypan Blue Exclusion) | 20 mM MetO | 3 hours | Decreased cell viability compared to control.[1] |

| Cell Viability (Trypan Blue Exclusion) | 30 mM MetO | 3 hours | Decreased cell viability compared to control.[1] |

| LDH Leakage | 20 mM MetO | 3 hours | Increased LDH leakage compared to control.[1] |

| LDH Leakage | 30 mM MetO | 3 hours | Increased LDH leakage compared to control.[1] |

| GSH Depletion | 20 mM MetO | 3 hours | Significant depletion of glutathione.[1] |

| GSH Depletion | 30 mM MetO | 2 hours | Significant depletion of glutathione.[1] |

| GSSG Formation | 20-30 mM MetO | 2-3 hours | No significant formation of glutathione disulfide (GSSG).[1] |

Note: No significant cytotoxicity or GSH depletion was observed at a concentration of 10 mM MetO.[1]

Mechanism of Toxicity

The toxicity of L-methionine-dl-sulfoxide in male mouse hepatocytes is primarily mediated by its transamination (TA).[1] This metabolic process leads to the formation of metabolites that are reactive towards glutathione, resulting in its depletion without a corresponding increase in GSSG.[1] This suggests that the toxic metabolites form adducts with GSH. The proposed toxic metabolite is 2-keto-4-(methylsulfinyl)butyric acid, an analog of the keto-acid formed from methionine transamination.[1]

Experimental Protocols

The following protocols were utilized in the study of L-methionine-dl-sulfoxide toxicity in mouse hepatocytes[1]:

1.3.1. Hepatocyte Isolation and Incubation

-

Hepatocytes were isolated from male mice.

-

Cells were incubated at 37°C with varying concentrations of L-methionine-dl-sulfoxide (0-30 mM) for up to 5 hours.

1.3.2. Cytotoxicity Assays

-

Trypan Blue Exclusion Assay: Cell viability was assessed by the ability of cells to exclude the trypan blue dye.

-

Lactate Dehydrogenase (LDH) Leakage Assay: Cytotoxicity was determined by measuring the amount of LDH released into the medium from damaged cells.

1.3.3. Glutathione Status Assessment

-

Cellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) were measured to determine the oxidative stress status.

1.3.4. Metabolite Analysis

-

An HPLC method was developed to measure the cellular concentrations of Met-d-O, Met-l-O, and Met in hepatocytes exposed to MetO to understand its uptake and metabolism.

Biological Role and Potential Toxicity of Lanthionine

Lanthionine, the parent compound of this compound, is a nonproteinogenic amino acid formed from the condensation of two cysteine molecules.[2][3] While not directly the sulfoxide, its biological activities provide context for the potential roles of its derivatives.

Lanthionine as a Uremic Toxin

Lanthionine has been identified as a potential uremic toxin, accumulating in the blood of patients with uremia.[2][3] Its concentration is significantly elevated in hemodialysis patients compared to healthy individuals.[2]

Inhibition of Hydrogen Sulfide (H₂S) Production

A key proposed mechanism of lanthionine's toxicity is its interference with hydrogen sulfide (H₂S) biosynthesis.[2][3] Lanthionine inhibits the enzyme cystathionine-β-synthase (CBS), a key enzyme in the transsulfuration pathway that produces H₂S.[2][3] This inhibition can lead to decreased H₂S levels, which is significant given the role of H₂S as a gaseous signaling molecule with protective effects in the cardiovascular system.

Inferences for the Toxicological Profile of this compound

Based on the data from related compounds, the following points can be considered for the potential toxicological profile of this compound:

-

Potential for Cytotoxicity: Similar to L-methionine-dl-sulfoxide, this compound could exhibit cytotoxicity at high concentrations, potentially through mechanisms involving the depletion of cellular antioxidants like glutathione.

-

Role of Metabolism: The toxicity of this compound is likely dependent on its metabolic fate. Transamination or other metabolic pathways could lead to the formation of reactive intermediates.

-

Stereochemistry: The specific stereochemistry (L,L) may influence its interaction with enzymes and its subsequent metabolism and toxicity, which could differ from the dl-mixture of methionine sulfoxide.

-

Impact on Sulfur Amino Acid Metabolism: Given the inhibitory effects of lanthionine on H₂S production, it is plausible that this compound could also interfere with sulfur amino acid metabolism, although this requires experimental verification.

Future Directions

To establish a definitive toxicological profile for this compound, the following studies are recommended:

-

In vitro cytotoxicity screening: Utilizing various cell lines to determine cytotoxic concentrations (e.g., IC50).

-

Mechanistic studies: Investigating the effects on cellular glutathione levels, mitochondrial function, and the generation of reactive oxygen species.

-

Metabolic profiling: Identifying the metabolic products of this compound to understand its biotransformation.

-

In vivo toxicity studies: Acute and repeated dose toxicity studies in animal models to determine key toxicological parameters such as LD50 and NOAEL.

References

- 1. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Architecture of Nature's Nanomachines: A Technical Guide to the Biosynthesis and Oxidation of Lanthionine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Lanthionine-containing peptides, or lantibiotics, represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent biological activities. Their unique structural feature, the thioether cross-link of lanthionine or methyllanthionine, imparts significant conformational stability and resistance to proteolysis, making them attractive candidates for therapeutic development. This guide provides an in-depth exploration of the intricate biosynthetic pathways responsible for their creation and the oxidative processes that can impact their function.

The Core Blueprint: Biosynthesis of Lanthionine-Containing Peptides

The biosynthesis of lantibiotics is a remarkable example of nature's ability to generate complex molecular architectures. It begins with the ribosomal synthesis of a linear precursor peptide, termed the prepeptide, which consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition motif for the biosynthetic machinery and keeps the peptide inactive until its removal after modification and transport. The core peptide is the region that undergoes extensive post-translational modifications to yield the mature, biologically active lantibiotic.[1][2]

The maturation process can be broadly categorized into four classes based on the enzymes involved in the key modification steps: dehydration and cyclization.

Class I Lantibiotics: A Two-Enzyme System

Class I lantibiotic biosynthesis is characterized by the sequential action of two distinct enzymes: a dehydratase (LanB) and a cyclase (LanC).

-

Dehydration by LanB: The LanB enzyme is responsible for the dehydration of specific serine and threonine residues within the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[3]

-

Cyclization by LanC: Following dehydration, the LanC enzyme, a zinc-dependent cyclase, catalyzes the intramolecular Michael-type addition of cysteine thiols to the newly formed dehydroamino acids.[2] This stereospecific reaction results in the formation of the characteristic lanthionine (from Dha and Cys) and methyllanthionine (from Dhb and Cys) thioether bridges.

Class II, III, and IV Lantibiotics: Multifunctional Enzymes

In contrast to the two-enzyme system of Class I, the subsequent classes utilize large, multifunctional enzymes to carry out both dehydration and cyclization.

-

Class II (LanM): A single, bifunctional enzyme, LanM, is responsible for both the dehydration of serine/threonine residues and the subsequent cyclization with cysteine residues.[4]

-